(Trimethylsilyl)methyl phenoxyacetate
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Overview
Description
(Trimethylsilyl)methyl phenoxyacetate is an organosilicon compound that features a trimethylsilyl group bonded to a methyl phenoxyacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Trimethylsilyl)methyl phenoxyacetate typically involves the reaction of phenoxyacetic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate silyl ether, which is then converted to the desired ester under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(Trimethylsilyl)methyl phenoxyacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
(Trimethylsilyl)methyl phenoxyacetate has several scientific research applications:
Mechanism of Action
The mechanism of action of (Trimethylsilyl)methyl phenoxyacetate involves the formation of stable silyl ethers, which protect sensitive functional groups during chemical reactions. The trimethylsilyl group can be easily removed under mild conditions, allowing for the regeneration of the original functional group. This property makes it a valuable tool in multi-step organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride: Used for silylation reactions but lacks the ester functionality.
Phenoxyacetic acid: Lacks the trimethylsilyl group, making it less versatile in protecting group chemistry.
Trimethylsilyl ethyl ester: Similar in structure but with different reactivity and applications.
Uniqueness
(Trimethylsilyl)methyl phenoxyacetate is unique due to its combination of a trimethylsilyl group and a phenoxyacetate moiety, providing both protective and reactive functionalities. This dual nature allows for greater versatility in synthetic applications compared to other similar compounds .
Properties
CAS No. |
74789-39-2 |
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Molecular Formula |
C12H18O3Si |
Molecular Weight |
238.35 g/mol |
IUPAC Name |
trimethylsilylmethyl 2-phenoxyacetate |
InChI |
InChI=1S/C12H18O3Si/c1-16(2,3)10-15-12(13)9-14-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
InChI Key |
YWZQWOIOMGALAW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)COC(=O)COC1=CC=CC=C1 |
Origin of Product |
United States |
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